4-P-Tolylamino-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-(4-methylanilino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-3-7-13(8-4-11)16-14-9-5-12(6-10-14)15(17)18-2/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBNZFZWOSTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 4-(p-Tolylamino)benzoic acid methyl ester: Synthesis, Characterization, and Potential Applications
A Note to the Researcher: Comprehensive searches for the specific physical and chemical properties of 4-(p-Tolylamino)benzoic acid methyl ester have revealed a notable lack of detailed experimental data in publicly accessible databases. While information on structurally similar compounds is available, specific data for the title compound, including its CAS number, melting point, boiling point, and detailed spectral analyses (NMR, IR, MS), are not readily found. This guide, therefore, adopts a predictive and methodological approach. It will leverage established chemical principles and data from analogous structures to propose synthetic routes and expected analytical characteristics. This document is designed to serve as a foundational resource for researchers aiming to synthesize and characterize this compound, providing a robust framework for its investigation.
Introduction and Molecular Overview
4-(p-Tolylamino)benzoic acid methyl ester is a diarylamine derivative with a molecular structure that suggests potential applications in medicinal chemistry and materials science. The molecule incorporates a benzoic acid methyl ester moiety linked to a p-tolyl group via a secondary amine. This structural arrangement provides a scaffold that can be explored for various biological activities, as diarylamines are known to possess a range of pharmacological properties.
Molecular Structure:
Key Structural Features:
-
Diarylamine Core: The central secondary amine linking two aromatic rings is a key feature. Diarylamines are known for their antioxidant properties and their ability to participate in various biological interactions.
-
Methyl Ester Group: The methyl ester provides a site for potential hydrolytic activity and can influence the compound's solubility and pharmacokinetic profile.
-
p-Tolyl Group: The methyl group on the second aromatic ring can impact the molecule's steric and electronic properties, potentially influencing its binding to biological targets.
Proposed Synthetic Methodologies
The synthesis of 4-(p-Tolylamino)benzoic acid methyl ester can be approached through several established cross-coupling reactions. The two most prominent and reliable methods for forming the C-N bond in diarylamines are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] This method is generally favored for its high functional group tolerance and milder reaction conditions compared to traditional methods.
Proposed Reaction Scheme:
Methyl 4-aminobenzoate + p-Iodotoluene --(Pd catalyst, Ligand, Base)--> 4-(p-Tolylamino)benzoic acid methyl ester
Experimental Protocol:
-
Reactant Preparation: To a dry Schlenk flask, add methyl 4-aminobenzoate (1.0 eq.), p-iodotoluene (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 eq.), and a suitable phosphine ligand (e.g., BINAP, XPhos) (0.04-0.10 eq.).
-
Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane. Add a base, for example, sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Reaction Conditions: Seal the flask under an inert atmosphere (e.g., argon or nitrogen) and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base is required to deprotonate the amine, forming the active nucleophile for the coupling reaction. The choice of base can significantly impact the reaction rate and yield.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst degradation.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[3] While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable synthetic tool.
Proposed Reaction Scheme:
Methyl 4-aminobenzoate + p-Iodotoluene --(Cu catalyst, Base, Ligand (optional))--> 4-(p-Tolylamino)benzoic acid methyl ester
Experimental Protocol:
-
Reactant and Catalyst Preparation: In a round-bottom flask, combine methyl 4-aminobenzoate (1.0 eq.), p-iodotoluene (1.1 eq.), a copper catalyst such as copper(I) iodide (CuI) (0.1-0.2 eq.), and a base like potassium carbonate (K₂CO₃) (2.0 eq.). The addition of a ligand, such as 1,10-phenanthroline, can sometimes improve the reaction efficiency.
-
Solvent: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
-
Reaction Conditions: Heat the mixture to a high temperature, typically between 120 and 160 °C, under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete (as determined by TLC), cool the mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Workflow Diagram for Synthesis:
Caption: Proposed synthetic routes to 4-(p-Tolylamino)benzoic acid methyl ester.
Predicted Physicochemical Properties
In the absence of experimental data, the physicochemical properties of 4-(p-Tolylamino)benzoic acid methyl ester can be estimated based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₁₅H₁₅NO₂ | Based on molecular structure |
| Molecular Weight | 241.29 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar aromatic compounds |
| Melting Point | 100 - 120 °C | Based on the melting points of similar diarylamine and benzoate structures. For instance, methyl 4-aminobenzoate has a melting point of 110-111 °C.[4] The larger, more rigid structure of the target compound would likely result in a similar or slightly higher melting point. |
| Boiling Point | > 300 °C (at atmospheric pressure) | High boiling points are characteristic of aromatic compounds of this molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane); Insoluble in water. | The nonpolar aromatic rings and the ester group suggest solubility in organic solvents, while the lack of highly polar functional groups indicates poor water solubility. |
Predicted Spectroscopic Data
The following are predicted spectral characteristics based on the structure of 4-(p-Tolylamino)benzoic acid methyl ester. These predictions are essential for the characterization of the synthesized product.
¹H NMR Spectroscopy
-
Aromatic Protons (8H): Expected to appear in the range of δ 6.8-8.0 ppm. The protons on the benzoate ring will likely be distinct from those on the tolyl ring. The protons ortho and meta to the ester group will appear as doublets, as will the protons ortho and meta to the tolyl methyl group.
-
Amine Proton (1H): A broad singlet is expected in the region of δ 8.0-9.5 ppm, which may be exchangeable with D₂O.
-
Methyl Ester Protons (3H): A sharp singlet is anticipated around δ 3.8-3.9 ppm.
-
Tolyl Methyl Protons (3H): A singlet is expected around δ 2.3-2.4 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the downfield region, around δ 166-168 ppm.
-
Aromatic Carbons (12C): Multiple signals are expected in the range of δ 110-150 ppm. The chemical shifts will be influenced by the electron-donating and electron-withdrawing nature of the substituents.
-
Methyl Ester Carbon: A signal around δ 51-53 ppm.
-
Tolyl Methyl Carbon: A signal in the upfield region, around δ 20-22 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.
-
C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.
-
C-O Stretch (Ester): Two bands are expected, one in the 1250-1300 cm⁻¹ region and another in the 1000-1100 cm⁻¹ region.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 241.11).
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).
Reactivity and Stability
-
Amine Reactivity: The secondary amine is a potential site for further functionalization, such as N-alkylation or N-acylation. It also imparts antioxidant properties to the molecule.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, with the substitution pattern being directed by the existing functional groups.
-
Stability: The compound is expected to be stable under normal laboratory conditions, but should be protected from strong acids, bases, and oxidizing agents. Diarylamines can be sensitive to light and air, potentially leading to coloration over time.[5]
Potential Applications in Drug Development
Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The diarylamine moiety is also a common feature in many pharmacologically active compounds. The combination of these two pharmacophores in 4-(p-Tolylamino)benzoic acid methyl ester makes it an interesting candidate for biological screening. Its structural similarity to other bioactive molecules suggests potential for further investigation in drug discovery programs.
Safety and Handling
As with any research chemical with limited toxicological data, 4-(p-Tolylamino)benzoic acid methyl ester should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide provides a comprehensive overview of the predicted properties and proposed synthetic methodologies for 4-(p-Tolylamino)benzoic acid methyl ester. While experimental data for this specific compound is currently scarce, the information presented here, based on established chemical principles and data from analogous structures, offers a solid foundation for its synthesis, characterization, and exploration of its potential applications. The detailed protocols for Buchwald-Hartwig amination and Ullmann condensation provide clear pathways for its preparation, and the predicted spectral data will be invaluable for its structural confirmation.
References
-
The Reactivity of Air-Stable Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants. The Journal of Organic Chemistry. [Link]
-
Methyl 4-(methylamino)benzoate. NIST WebBook. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester. PubChem. [Link]
Sources
Technical Guide: Methyl 2-(2,2-dimethoxyacetyl)pentanoate (CAS 6342-55-8)
[1]
Executive Summary
Methyl 2-(2,2-dimethoxyacetyl)pentanoate (CAS 6342-55-8) is a high-value organic intermediate characterized by a pentanoate ester backbone substituted at the
Chemical Identity & Properties
This compound functions as a "linchpin" reagent, allowing the simultaneous introduction of a propyl group (hydrophobic handle) and a formyl equivalent (reactive handle) into a drug core.
Nomenclature & Structure
-
IUPAC Name: Methyl 2-(2,2-dimethoxyacetyl)pentanoate
-
Synonyms: Methyl 2-dimethoxyacetylvalerate; 2-(2,2-Dimethoxyacetyl)valeric acid methyl ester
-
Molecular Formula:
-
Molecular Weight: 218.25 g/mol
-
SMILES: CCCC(C(=O)OC)C(=O)C(OC)OC
Physicochemical Properties
The following data represents standard values for high-purity (>97%) research-grade material.
| Property | Value | Note |
| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |
| Boiling Point | 120–125 °C @ 1.0 mmHg | Predicted / Vacuum distillation req. |
| Density | 1.08 ± 0.05 g/cm³ | Estimated |
| Solubility | Soluble in MeOH, EtOH, THF, DCM | Poorly soluble in water |
| Flash Point | >110 °C | Closed Cup |
| Stability | Moisture sensitive | Acetal group hydrolyzes in acid |
Synthetic Pathways
The synthesis of CAS 6342-55-8 relies on the regioselective acylation of methyl pentanoate. Two primary routes are employed depending on scale and available equipment: Cross-Claisen Condensation (Industrial) and Enolate Acylation (Laboratory/High-Purity).
Method A: Enolate Acylation (Recommended for R&D)
This method utilizes Lithium Diisopropylamide (LDA) to generate the kinetic enolate of methyl pentanoate, followed by trapping with dimethoxyacetyl chloride. This route minimizes self-condensation byproducts.
Reagents & Materials:
-
Substrate: Methyl pentanoate (1.0 eq)
-
Base: LDA (1.1 eq, generated in situ from
and -BuLi) -
Electrophile: Dimethoxyacetyl chloride (1.05 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: Saturated
solution
Step-by-Step Protocol:
-
Enolate Formation: In a flame-dried 3-neck flask under Nitrogen (
), cool anhydrous THF to -78°C. Add LDA solution dropwise. -
Deprotonation: Slowly add methyl pentanoate over 20 minutes, maintaining temperature below -70°C. Stir for 45 minutes to ensure complete enolate formation.
-
Acylation: Add dimethoxyacetyl chloride (dissolved in minimal THF) dropwise over 30 minutes. The solution may turn yellow/orange.
-
Reaction: Allow the mixture to warm to -20°C over 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting ester.
-
Workup: Quench with cold sat.
. Extract aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as a pale oil.
Method B: Cross-Claisen Condensation
Uses sodium hydride (NaH) and methyl dimethoxyacetate. Economical for bulk synthesis but requires careful separation of self-condensation products.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for the Enolate Acylation pathway.
Caption: Figure 1. Kinetic enolate synthesis strategy for Methyl 2-(2,2-dimethoxyacetyl)pentanoate.
Applications in Drug Development
CAS 6342-55-8 is a versatile C3-C4-C5 Synthon for heterocyclic chemistry. It provides a pre-functionalized scaffold that simplifies the synthesis of complex kinase inhibitors.
Heterocycle Synthesis
The 1,3-dicarbonyl system (beta-keto ester) reacts with binucleophiles to form 5-membered or 6-membered rings.
-
Pyrazole Formation (Knorr Synthesis):
-
Reagent: Hydrazine (
) or substituted hydrazines ( ). -
Mechanism: Condensation with both carbonyls.
-
Product: 4-propyl-3-(dimethoxymethyl)-1H-pyrazol-5-ol.
-
Utility: The dimethoxymethyl group is a "masked" aldehyde, which can be deprotected (acid hydrolysis) to a formyl group, enabling further reductive amination (e.g., attaching a morpholine or piperazine ring).
-
-
Isoxazole Formation:
-
Reagent: Hydroxylamine (
). -
Product: 4-propyl-3-(dimethoxymethyl)isoxazol-5-ol.
-
Utility: Isoxazoles are common bioisosteres for amide bonds in anti-inflammatory drugs.
-
-
Pyrimidine Formation:
-
Reagent: Urea, Thiourea, or Amidines.
-
Product: 5-propyl-6-(dimethoxymethyl)pyrimidin-4-ol.
-
Utility: Core scaffold for nucleotide analogs and antimetabolites.
-
Divergent Synthesis Map
This diagram shows how CAS 6342-55-8 serves as a branching point for diverse pharmaceutical scaffolds.
Caption: Figure 2. Divergent synthesis of heterocyclic scaffolds from CAS 6342-55-8.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). Combustible liquid.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic; moisture will degrade the acetal to the aldehyde, which may polymerize.
-
PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
References
-
Chemical Identity: ChemicalBook. Methyl 2-(2,2-dimethoxyacetyl)pentanoate CAS#: 6342-55-8.[1] Retrieved from .
- Synthesis Methodology (General): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Heterocycle Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
-
Database Verification: ChemWhat. Methyl 2-(2,2-dimethoxyacetyl)pentanoate. Retrieved from .
An In-depth Technical Guide to the Reactivity of the Secondary Amine in 4-(p-tolylamino)benzoate
Abstract
The secondary amine moiety within the 4-(p-tolylamino)benzoate scaffold is a critical nexus of reactivity, profoundly influencing its utility in medicinal chemistry and materials science. This guide provides an in-depth exploration of the chemical behavior of this functional group. We will dissect the electronic and steric factors governing its reactivity, offering a detailed analysis of key transformations including N-alkylation, N-acylation, and oxidation. Each section integrates mechanistic principles with field-tested experimental protocols, providing researchers and drug development professionals with a comprehensive and actionable understanding of this versatile molecular entity.
Introduction: The Structural and Electronic Landscape
The compound 4-(p-tolylamino)benzoate, a derivative of diphenylamine, presents a secondary amine bridge between two distinct aromatic systems. The reactivity of the N-H bond is not merely that of a simple secondary amine; it is a finely tuned system governed by the electronic interplay of its constituent parts.
-
The p-Tolyl Group: The methyl substituent on this ring acts as an electron-donating group (EDG) through hyperconjugation, increasing the electron density on the tolyl ring and, by extension, on the nitrogen atom.
-
The Benzoate Group: The ester functionality, specifically the carboxyl group, is electron-withdrawing (EWG) via resonance. This effect delocalizes the nitrogen's lone pair of electrons into the benzoate ring, thereby decreasing the amine's basicity and nucleophilicity compared to a simple dialkylamine.
This push-pull electronic dynamic results in a moderately nucleophilic amine, whose reactivity can be predictably modulated. The planarity of the diarylamine system, supported by crystallographic data on similar structures, suggests significant π-conjugation involving the nitrogen lone pair.[1] This delocalization is a key factor in its chemical behavior.
Core Reactivity Pathways of the Secondary Amine
The lone pair of electrons on the nitrogen atom is the primary driver of its reactivity, enabling it to function as a nucleophile in a variety of important chemical transformations.[2]
N-Alkylation: Expanding the Scaffold
N-alkylation introduces an alkyl group onto the secondary amine, converting it into a tertiary amine. This is a fundamental transformation for modifying the steric and electronic properties of the molecule. The reaction typically proceeds via an SN2 mechanism.
Mechanistic Insight: The secondary amine acts as a nucleophile, attacking an electrophilic alkyl halide or a related substrate. The reaction rate is dependent on the strength of the nucleophile, the nature of the leaving group on the alkylating agent, and the reaction conditions. A base is required to neutralize the acidic N-H proton that is liberated during the reaction, driving the equilibrium towards the product.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of 4-(p-tolylamino)benzoate.
Field-Proven Protocol: N-Benzylation of Ethyl 4-(p-tolylamino)benzoate
This protocol is adapted from established methods for the N-alkylation of arylamines.[3][4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-(p-tolylamino)benzoate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and dimethylformamide (DMF, 5 mL per 1 g of amine).
-
Reagent Addition: Stir the mixture at room temperature and add benzyl bromide (1.1 eq.) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 70°C and maintain for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Work-up: Cool the mixture to room temperature and pour it into cold water (20 mL). Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-benzyl-N-(p-tolyl)aminobenzoate.
| Reagent/Parameter | Condition/Amount | Purpose |
| Base | Anhydrous K₂CO₃ (2.0 eq.) | Neutralizes the HBr byproduct. |
| Solvent | DMF | Polar aprotic solvent to dissolve reactants. |
| Temperature | 70°C | Provides activation energy for the reaction. |
| Monitoring | TLC (e.g., 4:1 Hexanes:Ethyl Acetate) | To track the consumption of starting material. |
N-Acylation: Synthesis of Amides
N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or anhydride, to form an amide.[5] This reaction is typically rapid and high-yielding due to the high electrophilicity of the acylating agent.
Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the stable amide product. A base, such as triethylamine or pyridine, is often used to scavenge the acidic byproduct (e.g., HCl).
Field-Proven Protocol: N-Acetylation of Ethyl 4-(p-tolylamino)benzoate
This protocol is based on general procedures for the N-acylation of amines.[6][7]
-
Setup: Dissolve ethyl 4-(p-tolylamino)benzoate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 10 mL per 1 g of amine) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.2 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product. Further purification can be achieved by recrystallization or column chromatography if necessary.
| Reagent/Parameter | Condition/Amount | Purpose |
| Acylating Agent | Acetyl Chloride (1.2 eq.) | Provides the acetyl group. |
| Base | Triethylamine (1.5 eq.) | Scavenges the HCl byproduct. |
| Solvent | Anhydrous DCM | Provides an inert reaction medium. |
| Temperature | 0°C to Room Temp. | Controls the initial exothermic reaction. |
Oxidation: Radical Formation and Cyclization
Diarylamines are susceptible to oxidation, a property that is harnessed in their function as radical-trapping antioxidants.[8][9] The N-H bond can be homolytically cleaved to form a stabilized diarylaminyl radical. This reactivity is central to their industrial applications and can also be a pathway for degradation or further functionalization.
Mechanistic Insight: The oxidation process begins with the abstraction of the hydrogen atom from the N-H bond by an oxidizing agent or a radical species, forming a resonance-stabilized aminyl radical.[10] This radical can then react with other species or undergo further oxidation. In some cases, intramolecular cyclization can occur if suitable substituents are present on the aromatic rings.[11] The stability of the intermediate radical is key to the efficiency of these processes.
Oxidative Cyclization Mechanism
Caption: Simplified mechanism for oxidative intramolecular cyclization of diarylamines.
While specific protocols for the oxidative cyclization of 4-(p-tolylamino)benzoate are not broadly detailed, the principles are well-established for related diarylamines. Oxidants like bis(trifluoroacetoxy)iodobenzene (PIFA) or electrochemical methods can be employed to initiate such transformations.[11] The presence of the benzoate group, being electron-withdrawing, might make this oxidation more challenging compared to diarylamines with two electron-donating rings.
Conclusion and Future Outlook
The secondary amine of 4-(p-tolylamino)benzoate is a highly versatile functional group whose reactivity is dictated by a delicate balance of electronic effects. Its ability to undergo clean and efficient N-alkylation and N-acylation reactions makes it an invaluable scaffold for building molecular complexity in drug discovery and materials science. Furthermore, its susceptibility to oxidation opens avenues for its use as an antioxidant and for the synthesis of novel heterocyclic systems through oxidative cyclization. A thorough understanding of these reactivity patterns, grounded in mechanistic principles and validated by robust experimental protocols, is essential for any researcher working with this important class of molecules. Future research will likely focus on developing more sustainable and atom-economical methods for its functionalization, particularly through catalytic C-H activation and novel coupling strategies.
References
-
Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the Activity of Phenolic Antioxidants: A Critical Review. Journal of the American Chemical Society. Available at: [Link]
-
Pratt, D. A., DiLabio, G. A., Brigati, G., Pedulli, G. F., & Valgimigli, L. (2001). 5-Pyrimidinols: A New Class of Chain-Breaking Antioxidants. Journal of the American Chemical Society. Available at: [Link]
-
Wang, J., Xue, W., Wang, Z., Li, H., Lv, H., Wei, C., Kong, Q., Xu, X., Chi, K., Shi, D., Liu, Y., Li, T., & Luo, Y. (2025). Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(III) and Fe atoms. RSC Publishing. Available at: [Link]
-
Conventional cross-coupling reactions for the synthesis of diarylamines. (2024). ACS Publications. Available at: [Link]
-
Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of ChemTech Research. Available at: [Link]
-
Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters. Available at: [Link]
-
Krasnenko, V., et al. (2024). Novel oxidative routes to N-arylpyridoindazolium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Carneiro, C. G., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Chemistry LibreTexts. (2020). Reactions of Amines. Available at: [Link]
-
Sonawane, R. B., Rasal, N. K., & Jagtap, S. V. (2017). Nickel-(II)-Catalyzed N-Formylation and N-Acylation of Amines. Organic Letters. Available at: [Link]
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- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Nickel-(II)-Catalyzed N-Formylation and N-Acylation of Amines [organic-chemistry.org]
- 8. The catalytic mechanism of diarylamine radical-trapping antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Novel oxidative routes to N-arylpyridoindazolium salts [beilstein-journals.org]
Methodological & Application
Synthesis of 4-(p-Tolylamino)benzoic Acid Methyl Ester via a Ligand-Accelerated Ullmann Condensation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Ullmann condensation is a foundational copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of diarylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 4-(p-Tolylamino)benzoic acid methyl ester. We move beyond a simple recitation of steps to explain the underlying causality of experimental choices, offering a robust and reproducible protocol. This guide details a modern, ligand-accelerated approach that circumvents the harsh conditions of classical Ullmann reactions, providing milder temperatures and improved yields.[3][4] Included are a detailed experimental protocol, optimization strategies, troubleshooting guidance, and a mechanistic overview to ensure success for researchers in academic and industrial settings.
The Ullmann Condensation: Mechanistic Principles
The Ullmann N-arylation is a copper-promoted reaction that couples an aryl halide with an amine-containing compound.[4][5] Historically, these reactions demanded high temperatures (often >200°C) and stoichiometric amounts of copper, limiting their scope and functional group tolerance.[5][6] The "renaissance" of the Ullmann reaction has been driven by the introduction of chelating ligands, which stabilize the copper catalyst and facilitate the reaction under significantly milder conditions.[3][4]
The reaction to synthesize 4-(p-Tolylamino)benzoic acid methyl ester proceeds by coupling methyl 4-bromobenzoate with p-toluidine. The key components of this transformation are:
-
Aryl Halide: Methyl 4-bromobenzoate
-
Amine: p-Toluidine
-
Catalyst: A Copper(I) source, typically Copper(I) iodide (CuI), is used as it is often the active catalytic species.[3][7]
-
Ligand: A chelating ligand (e.g., an amino acid or diamine) is crucial for accelerating the reaction at lower temperatures.[2][8]
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the amine nucleophile.[7][9][10]
-
Solvent: A high-boiling, polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to ensure all components remain in solution at the reaction temperature.[5]
The catalytic cycle, while subject to extensive study, is generally accepted to proceed through the pathway illustrated below. The ligand plays a critical role in stabilizing the copper intermediates and facilitating both the oxidative addition and reductive elimination steps.[4][11]
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. mdpi.com [mdpi.com]
Step-by-step synthesis of methyl 4-(p-tolylamino)benzoate from 4-iodotoluene
Executive Summary & Scope
This application note details the optimized protocol for synthesizing methyl 4-(p-tolylamino)benzoate (Target Molecule) utilizing 4-iodotoluene as the electrophile. This transformation represents a classic C-N cross-coupling of an aryl iodide with an electron-deficient aniline (methyl 4-aminobenzoate).
While historical methods like the Ullmann condensation require harsh conditions (copper catalysis, >200°C) that often degrade sensitive ester functionalities, this protocol employs a Buchwald-Hartwig Amination . We utilize a Palladium(0)/Xantphos catalytic system buffered with Cesium Carbonate (Cs₂CO₃) . This specific base selection is the Critical Process Parameter (CPP) that ensures high yields while strictly preventing saponification of the methyl ester, a common failure mode when using standard alkoxide bases (e.g., NaOtBu).
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Strategy
The target diarylamine is disconnected at the C-N bond. The choice of 4-iodotoluene as the starting material (electrophile) provides a kinetic advantage over aryl bromides or chlorides due to the weaker C-I bond, facilitating rapid oxidative addition.
-
Electrophile: 4-Iodotoluene (Reactive, prone to rapid oxidative addition).
-
Nucleophile: Methyl 4-aminobenzoate (Electron-poor aniline; lower nucleophilicity requires a ligand with a wide bite angle to promote reductive elimination).
-
Catalyst System: Pd₂(dba)₃ / Xantphos.[1]
-
Base: Cs₂CO₃ (Mild, non-nucleophilic, ester-compatible).
Reaction Mechanism & Catalytic Cycle
The following diagram illustrates the catalytic cycle specific to this substrate pair. Note the role of Xantphos in forcing the reductive elimination step, which is often the rate-determining step for electron-deficient amines.
Figure 1: Catalytic cycle for the Pd-catalyzed arylation of methyl 4-aminobenzoate.[2][3] The wide bite angle of Xantphos facilitates the final reductive elimination step.
Experimental Protocol
Reagents and Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Amount (Example) |
| 4-Iodotoluene | Electrophile | 1.00 | 218.04 | 218 mg (1.0 mmol) |
| Methyl 4-aminobenzoate | Nucleophile | 1.20 | 151.16 | 181 mg (1.2 mmol) |
| Pd₂(dba)₃ | Catalyst Precursor | 0.02 (2 mol%) | 915.72 | 18.3 mg |
| Xantphos | Ligand | 0.06 (6 mol%) | 578.62 | 34.7 mg |
| Cs₂CO₃ | Base | 2.00 | 325.82 | 652 mg |
| 1,4-Dioxane | Solvent | N/A | N/A | 5.0 mL (0.2 M) |
Step-by-Step Procedure
Step 1: Inert Environment Setup
-
Action: Oven-dry a 25 mL Schlenk tube or a microwave process vial equipped with a magnetic stir bar.
-
Rationale: Palladium(0) species are sensitive to oxidation. Moisture can cause hydrolysis of the ester or clumping of the carbonate base.
-
Protocol: Evacuate the vial and backfill with Argon (or Nitrogen) three times.
Step 2: Reagent Charging
-
Action: Under a positive stream of Argon, add solid reagents in the following order:
-
Note: If using a glovebox, weigh all solids inside. If on a benchtop, weigh quickly and purge immediately.
Step 3: Solvent Addition and Degassing
-
Action: Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Action: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the liquid).
-
Why: Dissolved oxygen is the primary cause of catalyst death (formation of Pd-black).
Step 4: Reaction
-
Action: Seal the vessel (Teflon-lined cap). Place in a pre-heated oil block at 100°C .
-
Duration: Stir vigorously (800-1000 rpm) for 12–16 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 4:1). The starting iodide (Rf ~0.8) should disappear; a new fluorescent spot (product) will appear (Rf ~0.4).
Step 5: Workup
-
Action: Cool to room temperature. Dilute with Ethyl Acetate (20 mL).
-
Action: Filter the mixture through a pad of Celite to remove insoluble inorganic salts (Cs₂CO₃/CsI) and palladium residues. Wash the pad with Ethyl Acetate.
-
Action: Concentrate the filtrate under reduced pressure.
Step 6: Purification
-
Action: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient from 0% to 20% Ethyl Acetate in Hexanes.
-
Product: Collect fractions containing the product, concentrate, and dry under high vacuum.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of Methyl 4-(p-tolylamino)benzoate.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
Physical State: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.90 (d, 2H): Protons ortho to ester (benzoate ring).
-
δ 7.15 (d, 2H): Protons ortho to methyl (tolyl ring).
-
δ 7.10 (d, 2H): Protons meta to methyl (tolyl ring).
-
δ 6.95 (d, 2H): Protons ortho to amine (benzoate ring).
-
δ 6.05 (br s, 1H): N-H amine proton.
-
δ 3.88 (s, 3H): Methyl ester (-COOCH ₃).
-
δ 2.35 (s, 3H): Tolyl methyl (-CH ₃).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous degassing. Use fresh Pd₂(dba)₃ (should be purple/black, not brown). |
| Ester Hydrolysis | Wet solvent/base | Use anhydrous Dioxane and store Cs₂CO₃ in a desiccator. |
| Pd-Black Formation | Ligand dissociation | Increase Ligand:Pd ratio to 4:1 (Xantphos is bidentate, but excess helps stabilize). |
| Sticky Residue | Residual Dioxane/DMF | Dioxane is hard to rotovap completely. Azeotrope with heptane or use high-vac. |
Safety & Handling
-
4-Iodotoluene: Irritant. Avoid inhalation.
-
Palladium Compounds: Heavy metal toxicity. All waste must be segregated into heavy metal waste streams.
-
Cesium Carbonate: Hygroscopic and irritating dust. Handle in a fume hood.
References
-
Buchwald, S. L., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis."[6] Journal of the American Chemical Society, 2015. Link
- Citation Context: Establishes the tolerance of Cesium Carbonate for ester-containing substr
-
Organic Syntheses. "Buchwald-Hartwig Coupling: General Protocols." Organic Syntheses, Coll.[7] Vol. 10, 2004. Link
- Citation Context: Provides foundational protocols for Pd-catalyzed amin
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
- Citation Context: Detailed comparison of ligands (XPhos, BrettPhos, Xantphos) for specific substrate classes (electron-deficient anilines).
-
Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2002. Link
- Citation Context: Discusses the use of Xantphos for difficult couplings involving amides and electron-poor amines.
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Palladium-catalyzed synthesis of diarylamines using methyl p-aminobenzoate
Application Note: Palladium-Catalyzed Synthesis of Diarylamines Using Methyl p-Aminobenzoate
Executive Summary
The synthesis of diarylamines containing ester motifs is a critical transformation in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and UV-A filters. Methyl p-aminobenzoate presents a dual challenge in Buchwald-Hartwig amination:
-
Electronic Deactivation: The para-ester group significantly reduces the nucleophilicity of the amine nitrogen, impeding the amine coordination step in the catalytic cycle.
-
Base Sensitivity: The methyl ester is prone to hydrolysis or transesterification under the strong basic conditions (e.g., NaOtBu) typically employed in C-N couplings.
This guide details a robust, self-validating protocol utilizing Third/Fourth-Generation Buchwald Precatalysts and weak inorganic bases to achieve high yields while preserving ester integrity.
Mechanistic Insight & Challenges
To optimize this reaction, one must understand the specific kinetic bottlenecks introduced by the substrate.
The Electronic Conflict
In the standard catalytic cycle, the amine must coordinate to the Pd(II) intermediate after oxidative addition. Methyl p-aminobenzoate is an electron-poor aniline (
-
Consequence: It is a weak nucleophile, making the displacement of the halide/ligand on the Pd(II) center sluggish.
-
Solution: Use electron-rich, bulky biarylphosphine ligands (e.g., BrettPhos , XPhos ) that increase the electrophilicity of the Pd(II) center and facilitate reductive elimination.
The Base Dilemma
Standard protocols use Sodium tert-butoxide (NaOtBu). However, alkoxides can attack methyl esters.
-
Solution: Utilization of Cesium Carbonate (
) .[1][2][3] While weaker, its high solubility in dioxane/toluene allows for sufficient deprotonation of the acidified aniline N-H without attacking the ester.
Visualizing the Catalytic Cycle
The following diagram outlines the pathway, highlighting the critical "Amine Binding" step which is the bottleneck for this specific substrate.
Caption: Catalytic cycle highlighting the rate-limiting amine coordination step due to low nucleophilicity.
Strategic Optimization Matrix
Select reaction parameters based on the coupling partner (Aryl Halide).[1][2][3][4][5][6]
| Parameter | Recommendation | Rationale |
| Catalyst Source | BrettPhos Pd G4 or XPhos Pd G4 | G4 precatalysts ensure accurate Pd:L ratio and rapid activation at lower temperatures, crucial for preventing ester degradation. |
| Ligand | BrettPhos (Primary Choice) | Specifically engineered for primary amines; provides steric bulk to prevent catalyst deactivation. |
| Base | Carbonates prevent ester hydrolysis. NaOtBu is forbidden for methyl esters unless the reaction is extremely fast (<5 min). | |
| Solvent | 1,4-Dioxane or Toluene | Dioxane dissolves |
| Temperature | 80°C - 100°C | Sufficient thermal energy to overcome the nucleophilic barrier without thermal decomposition. |
Detailed Protocol: Synthesis of Methyl 4-(arylamino)benzoate
Scale: 1.0 mmol Standard: Inert Atmosphere (Argon/Nitrogen)
Materials
-
Methyl p-aminobenzoate (1.0 equiv, 151 mg)
-
Aryl Bromide/Chloride (1.0 - 1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2 mol%, ~18 mg) [Note: If G4 is unavailable, use
(2 mol%) + BrettPhos (4 mol%)] -
Base: Cesium Carbonate (
), anhydrous (2.0 equiv, 650 mg) -
Solvent: Anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration)
Step-by-Step Procedure
-
Vessel Preparation:
-
Flame-dry a 10 mL reaction vial or Schlenk tube equipped with a magnetic stir bar.
-
Cool under a stream of Argon.
-
-
Reagent Addition (Solids):
-
Add Methyl p-aminobenzoate (1.0 equiv), Aryl Halide (if solid), and
(2.0 equiv). -
Add BrettPhos Pd G4 (0.02 equiv).
-
Critical: If using
+ Ligand instead of Precatalyst, add them now.
-
-
Inerting:
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
If Aryl Halide is liquid, add it now via syringe.
-
-
Reaction:
-
Place in a pre-heated heating block at 100°C .
-
Stir vigorously (800+ RPM). The high density of
requires strong agitation to maintain a suspension. -
Monitor: Check TLC at 2 hours. Most reactions complete within 4-12 hours.
-
Self-Validation Check: The reaction mixture should darken (orange/brown) but should not precipitate palladium black (mirror on glass). If black precipitate forms early, oxygen was present.
-
-
Workup (Ester-Safe):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL).
-
Filter through a small pad of Celite to remove inorganic salts. Rinse pad with Ethyl Acetate.
-
Wash: Wash filtrate with Water (1x) and Brine (1x). Avoid acidic washes which may hydrolyze the ester or protonate the product.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
-
Note: The product is often fluorescent under UV (254/365 nm).
-
Troubleshooting & Decision Logic
Use this workflow to troubleshoot low yields or incomplete conversion.
Caption: Decision tree for troubleshooting reaction failures specific to ester-containing anilines.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and arylamines with aryl halides. Tetrahedron, 65(33), 6576-6583. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8][9][10][11] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970. Link
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction [organic-chemistry.org]
- 11. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
Use of 4-(p-Tolylamino)benzoic acid methyl ester as a building block in organic synthesis
Application Note: Strategic Utilization of 4-(p-Tolylamino)benzoic Acid Methyl Ester in Organic Synthesis & Materials Science
Introduction: The "Push-Pull" Architecture
4-(p-Tolylamino)benzoic acid methyl ester (CAS: Analogous to 18377-52-7) represents a critical class of Donor-Acceptor (D-A) biphenyls .[1] Unlike its ortho-substituted isomers (fenamates) used primarily in NSAID medicinal chemistry, this para-substituted scaffold serves as a versatile building block for optoelectronic materials , solvatochromic probes , and liquid crystalline polymers .
Molecular Logic:
-
Electron Donor (D): The p-tolylamino group provides electron density via the nitrogen lone pair, enhanced by the inductive effect of the methyl group on the tolyl ring.
-
Electron Acceptor (A): The methyl ester at the para-position acts as a strong electron-withdrawing group (EWG).[1]
-
Conjugation: The central phenyl ring facilitates Intramolecular Charge Transfer (ICT), making the molecule highly sensitive to solvent polarity (solvatochromism) and suitable for non-linear optical (NLO) applications.
Protocol A: High-Fidelity Synthesis via Buchwald-Hartwig Amination[1]
While Ullmann coupling (Cu-mediated) is historically significant, it often requires harsh conditions (
Objective: Synthesize 4-(p-tolylamino)benzoic acid methyl ester from methyl 4-bromobenzoate and p-toluidine.
Reagents & Materials:
-
Substrate A: Methyl 4-bromobenzoate (1.0 equiv, 10 mmol)
-
Substrate B: p-Toluidine (1.2 equiv, 12 mmol)
-
Catalyst:
(1.0 mol% Pd) -
Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2.0 mol%)[1]
-
Base: Cesium Carbonate (
) (1.4 equiv) - Crucial for ester stability compared to NaOtBu. -
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with
(46 mg) and BINAP (125 mg). Add 5 mL of toluene and stir at RT for 15 mins until the solution turns a characteristic orange-red.-
Why: Pre-forming the
species ensures active catalyst availability before substrate interaction.
-
-
Substrate Addition: Add Methyl 4-bromobenzoate (2.15 g), p-Toluidine (1.28 g), and
(4.56 g) to a Schlenk flask. -
Degassing: Evacuate and backfill with Argon (
). Add the catalyst solution via syringe. Add remaining toluene to reach 0.2 M concentration (50 mL total). -
Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product typically fluoresces blue under UV (365 nm).
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Recrystallize from hot Ethanol or purify via flash chromatography (
, 0-10% EtOAc in Hexanes).
Yield Expectation: 85–92% as off-white/pale yellow needles.[1]
Visualization: Synthetic Workflow & Mechanism
The following diagram illustrates the catalytic cycle and the divergent utility of the synthesized building block.
Figure 1: Catalytic synthesis and downstream utility of the 4-(p-Tolylamino)benzoic acid methyl ester scaffold.
Protocol B: Photophysical Characterization (TICT States)
This molecule exhibits Twisted Intramolecular Charge Transfer (TICT) . Upon excitation, the donor (tolylamino) and acceptor (benzoate) rings twist relative to each other, leading to a charge-separated state that is highly stabilized by polar solvents.
Application: Use as a polarity probe for lipophilic environments (e.g., lipid bilayers).
Experimental Setup:
-
Stock Solution: Prepare a
M stock in DMSO. -
Solvent Panel: Dilute to
M in: Hexane (Non-polar), Toluene, THF, DCM, Acetonitrile, Methanol (Polar/Protic). -
Measurement: Record UV-Vis absorbance and Fluorescence Emission (
).
Data Interpretation Table:
| Solvent | Polarity Index ( | Stokes Shift (nm) | State Description | ||
| Hexane | 0.1 | ~340 | ~390 | 50 | Locally Excited (LE) |
| Toluene | 2.4 | ~345 | ~410 | 65 | LE / ICT mix |
| Acetonitrile | 5.8 | ~355 | ~480 | 125 | Red-Shifted ICT |
| Methanol | 5.1 | ~352 | ~495 | 143 | H-Bond Stabilized ICT |
Note: As polarity increases, the emission redshifts significantly due to the stabilization of the dipolar excited state.
Protocol C: Synthetic Divergence (Building Block Utility)
Once synthesized, the methyl ester serves as a "pivot point" for two major classes of derivatives.
Route 1: Hydrolysis to 4-(p-Tolylamino)benzoic Acid
Context: Creates a linker for peptide coupling or MOF (Metal-Organic Framework) construction.[1]
-
Dissolve ester (1.0 g) in THF:MeOH:H2O (3:1:1).
-
Add LiOH (3.0 equiv). Stir at 40°C for 4 hours.
-
Acidify with 1M HCl to pH 3.[1] The acid precipitates as a white solid.
-
Utility: Reaction with amines (EDC/NHS coupling) creates amide-linked probes.[1]
Route 2: Synthesis of Triarylamines (Hole Transport Materials)
Context: N-arylation of the secondary amine yields "Star-shaped" molecules used in Organic LEDs (OLEDs).[1]
-
Reagents: Starting Ester + Iodobenzene (or functionalized Aryl Halide).
-
Conditions: Modified Ullmann (CuI, 1,10-Phenanthroline, KOH, Toluene, Reflux) or Pd-catalyzed (Pd2(dba)3,
, NaOtBu). -
Outcome: Formation of a Triphenylamine core with an ester handle.[1]
References
-
Buchwald-Hartwig Amination Foundations
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[3]
-
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society.[3]
-
-
Photophysics of Donor-Acceptor Benzoates
-
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews.
-
-
Synthetic Protocols (General Aryl Amination)
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
-
Properties of Methyl 4-aminobenzoate Derivatives
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11238, Methyl 4-aminobenzoate.[1]
-
Sources
Troubleshooting & Optimization
Overcoming poor solubility of reactants in N-arylation reactions
Topic: Overcoming Poor Reactant Solubility in Buchwald-Hartwig & Ullmann Couplings Document ID: TSC-ARYL-004 Role: Senior Application Scientist Status: Active
Introduction: The "Solubility Wall"
In high-throughput screening and process development, poor solubility is the silent killer of N-arylation yields. Whether you are performing a Palladium-catalyzed Buchwald-Hartwig amination or a Copper-catalyzed Ullmann-Goldberg coupling, the reaction occurs at the interface of the catalyst, the base, and the reactants.
If your aryl halide is a "brick dust" solid or your inorganic base remains an inert slurry, your catalytic cycle stalls. This guide moves beyond generic advice to provide specific, mechanistic interventions for solubility-limited couplings.
Quick Reference: Solvent & Additive Selection Matrix
Before altering your catalyst, evaluate your solvent system. Standard non-polar solvents (Toluene, Xylene) often fail with zwitterionic or highly crystalline heterocycles.
| Substrate Class | Primary Solvent Issue | Recommended System | Additive / Co-solvent | Mechanism of Action |
| Fused Heterocycles (e.g., Quinazolinones) | Poor solubility in non-polar aromatics. | 1,4-Dioxane or t-Amyl Alcohol | 10-20% DMSO or DMF | Increases dielectric constant; breaks intermolecular H-bonds. |
| Zwitterionic Amino Acids | Insoluble in organics; incompatible with pure water. | Alcohol/Water mixtures (e.g., iPrOH/H₂O) | TBAOH (Tetrabutylammonium hydroxide) | Solubilizes the amino acid as an organic salt. |
| Highly Crystalline Aryl Halides | "Brick dust" solids; low surface area. | Toluene | 2 wt% TPGS-750-M (aq) | Micellar Catalysis: Encapsulates reactant in lipophilic core. |
| Insoluble Inorganic Bases (Cs₂CO₃, K₃PO₄) | Base remains solid; slow deprotonation. | Toluene or Dioxane | 18-Crown-6 or TBAB (5-10 mol%) | Phase Transfer: Shuttles carbonate/phosphate into organic phase. |
Module A: The Heterogeneous Base Problem (Phase Transfer Catalysis)
The Issue: Most N-arylation cycles require a base to deprotonate the amine (Pd-cycle) or the nucleophile-copper complex (Cu-cycle). Inorganic bases like K₃PO₄ or Cs₂CO₃ are standard but often remain solid in organic solvents like toluene. If the base doesn't dissolve, deprotonation becomes the rate-limiting step (RLS), leading to stalled conversion and catalyst decomposition.
The Fix: Phase Transfer Catalysis (PTC) By adding a Phase Transfer Catalyst, you shuttle the anionic base from the solid surface into the bulk organic solvent.[1]
Diagram: PTC Mechanism in N-Arylation
The following diagram illustrates how quaternary ammonium salts or crown ethers bridge the solubility gap.
Caption: Mechanism of Phase Transfer Catalysis facilitating base solubility. The PTC agent (Q+) transports the carbonate anion into the organic phase for amine deprotonation.
Protocol: Implementing PTC for Insoluble Bases
Applicability: Use when conversion is <10% and the base is visibly undissolved.
-
Standard Setup: Prepare your reaction vessel with Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Catalyst (e.g., Pd(OAc)₂/XPhos).
-
Base Selection: Use finely ground K₃PO₄ or Cs₂CO₃ (2.0 equiv). Note: Particle size matters. Mortar and pestle grinding can double reactivity.
-
Add the PTC:
-
Option A (General): Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%.
-
Option B (Potassium Bases): Add 18-Crown-6 at 5-10 mol% (Specific for K+ chelation).
-
-
Solvent: Use Toluene or Dioxane.[2]
-
Activation: Heat to 80-100°C with vigorous stirring (1000+ RPM). The PTC requires shear force to effectively scour the solid surface.
Module B: Micellar Catalysis (Surfactant Technology)
The Issue: Sometimes neither the reactant nor the catalyst is soluble in standard organic solvents. Or, you are trying to couple highly polar substrates that are only soluble in water, but your catalyst dies in water.
The Fix: TPGS-750-M Surfactant System Developed by the Lipshutz group, this technology uses "designer surfactants" to form nanomicelles in water.[3] The lipophilic core houses the catalyst and organic reactants, while the water bulk handles the polar components/byproducts.
Protocol: Surfactant-Mediated Coupling in Water
Reference: Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water."[3][4][5] J. Org.[3] Chem. 2011.[3] [1]
-
Surfactant Preparation: Dissolve TPGS-750-M (2 wt%) in degassed HPLC-grade water. This solution can be stored on the bench.
-
Reaction Assembly:
-
In a vial, add Aryl Halide (1.0 equiv) and Amine (1.0-1.2 equiv).[6]
-
Add Catalyst (e.g., Pd(dtbpf)Cl₂ or Pd-XPhos G4) (1-2 mol%).
-
Add Base: Triethylamine (Et₃N) or t-BuONa (2.0 equiv).
-
-
Solvent Addition: Add the 2 wt% TPGS-750-M aqueous solution (Concentration: 0.5 M relative to limiting reagent).
-
Conditions: Stir vigorously at room temperature (or mild heat, 45°C).
-
Observation: The reaction mixture will look milky (emulsion). This is normal.
-
-
Workup: Extract with a minimal amount of EtOAc or MTBE. The surfactant remains in the water layer (or can be recycled).
Module C: Catalyst Solubility (Preventing "Crash Out")
The Issue: You observe "Pd black" plating out on the glass walls within 10 minutes. This indicates the catalyst has precipitated and is no longer active. This often happens because the ligand is not lipophilic enough to keep the Pd(0) species in solution during the catalytic cycle.
Troubleshooting Steps:
-
Ligand Switch: Move to bulky, electron-rich dialkylbiaryl phosphines which form highly soluble complexes.
-
Pre-catalysts vs. In-situ: Stop mixing Pd(OAc)₂ + Ligand in the pot. This generation step is often inefficient if solubility is low.
-
Solution: Use Palladacycle Pre-catalysts (e.g., XPhos Pd G4). These are pre-formed, air-stable, and soluble, ensuring 1:1 Ligand:Metal ratio upon activation.
-
-
Solvent Degassing: Oxygen accelerates catalyst precipitation. Sparge solvents with Argon for 15 minutes, not just Nitrogen.
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific solubility failure mode.
Caption: Diagnostic flowchart for identifying the root cause of reaction failure based on visual cues.
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent even if I'm not using surfactants? A: Yes. In many Suzuki and Buchwald couplings, adding 5-10% water to Dioxane or Toluene helps dissolve inorganic bases (K₃PO₄). This creates a "saturated aqueous layer" on the surface of the solid base, effectively increasing the surface area for reaction. This is often called the "water-drop" technique.
Q: My amine is an HCl salt. Does this affect solubility? A: Absolutely. Amine salts (R-NH₂·HCl) are insoluble in non-polar solvents and will consume 1 equivalent of your base just to free the amine.
-
Fix: Pre-neutralize the amine salt in a biphasic workup (DCM/NaOH) to isolate the free base before adding it to the reaction. Or, simply add an extra equivalent of base to the reaction vessel.
Q: I am scaling up a heterogeneous reaction, and the yield dropped compared to the 1-gram scale. Why? A: Mixing efficiency.[2][7] On a small scale (vial), a magnetic bar provides high shear. On a large scale, overhead stirrers may not suspend the heavy inorganic base effectively, leading to mass transfer limitations.
-
Fix: Ensure turbulent flow (Reynolds number > 4000) or use a flow chemistry reactor to handle the slurry.
References
-
Lipshutz, B. H., & Ghorai, S. (2011).[3] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry, 76(11), 4379–4391.[4] Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed C-N Cross-Coupling Reactions: A Practical Guide. Organic Process Research & Development, 20(2), 367–382. Link
-
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Ullmann-Type Arylation of Amides, Carbamates, and Ureas. Journal of the American Chemical Society, 127(12), 4120–4121. Link
-
Makarycheva-Mikhailova, A. V., et al. (2023). Phase Transfer Catalysis in Organometallic Chemistry. Catalysts, 13(2), 345. Link
Sources
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild and Effective Method for the Nickel-Catalyzed Arylation of Glycosyl Thiols in Aqueous Surfactant Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for low conversion in Buchwald-Hartwig reactions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for one of modern organic synthesis's most powerful, yet sometimes temperamental, tools: the Buchwald-Hartwig amination. As Senior Application Scientists, we move beyond simple checklists to explain the causality behind reaction failures, empowering you to diagnose and solve issues with low conversion.
Frequently Asked Questions: Diagnosing Low Conversion
Q1: My reaction shows little to no product formation. Where do I even begin to troubleshoot?
This is the most common issue and typically points to a fundamental problem with one of three areas: the integrity of your inert atmosphere, the activity of the catalyst, or the purity of your reagents.
-
Atmospheric Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen.[1] Inefficient degassing or a poor seal can lead to rapid catalyst deactivation. Always use standard Schlenk techniques or a glovebox. Ensure your solvents are thoroughly degassed and your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]
-
Catalyst Inactivity: The active LPd(0) species may not be forming efficiently. This is a frequent problem when generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂ and a separate ligand.[2][3] Consider switching to a well-defined palladium precatalyst, which is designed for reliable and rapid activation upon exposure to a base.[2][4]
-
Reagent Purity: Impurities in your aryl halide, amine, or solvent can act as catalyst poisons.[1] Water is a common culprit. Ensure you are using anhydrous, high-purity reagents and solvents.[1][5]
Deep Dive: The Catalyst System
The heart of the Buchwald-Hartwig reaction is the palladium catalyst system. An incorrect choice of palladium source or ligand is a primary driver of low conversion.
Q2: I'm using Pd(OAc)₂ with a phosphine ligand and getting poor results. Why might this be, and what should I do?
While classic, generating the active Pd(0) catalyst from a Pd(II) source like Palladium(II) acetate requires an in-situ reduction step.[2][6] This process can be unreliable and inefficient, leading to lower concentrations of the active catalyst.[2]
Expert Recommendation: Switch to a modern palladium precatalyst. These are air-stable Pd(II) complexes that are engineered to cleanly and rapidly generate the active Pd(0) species under basic reaction conditions.[2][4] This avoids the uncertainty of the in-situ reduction step.
| Palladium Source | Type | Activation | Key Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | In-situ Generation | Requires reduction by amine or phosphine ligand. | Can be unreliable; may require higher catalyst loading (5-10%).[2] |
| Buchwald Precatalysts (G1-G6) | Precatalyst | Activated by base at room temp or with gentle heating. | Highly efficient, lower catalyst loading, but can be more expensive.[2] |
| Nolan Precatalysts [Pd(NHC)(allyl)Cl] | Precatalyst | Activated by base. | N-Heterocyclic Carbene (NHC) ligands are excellent for challenging substrates.[7] |
Q3: How do I select the right phosphine ligand for my specific substrates?
Ligand choice is arguably the most critical parameter and is highly dependent on your substrates.[8] The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[7][9][10]
-
For Primary Amines: Ligands like BrettPhos are often highly effective.[1][10]
-
For Secondary Amines: RuPhos is a common and robust choice.[1][10]
-
For Challenging Aryl Chlorides: These substrates require very bulky and electron-rich ligands to facilitate the difficult oxidative addition step.[3][11] Ligands such as XPhos , tBuXPhos , or RuPhos are necessary.
-
For Heterocycles or Sterically Hindered Substrates: Specialized ligands like tBuBrettPhos or DavePhos may be required to achieve good conversion.[1]
The Role of the Base and Solvent
Q4: My strong base (NaOtBu) is causing decomposition of my starting material. What are my alternatives?
While strong bases like sodium t-butoxide (pKaH ≈ 19) are highly effective at deprotonating the amine in the catalytic cycle, they are incompatible with base-sensitive functional groups like esters or nitro groups.[2][6]
Solution: Employ weaker inorganic bases. These offer much broader functional group tolerance. Be aware that a weaker base may require a higher reaction temperature or a more active catalyst/ligand system to achieve a comparable reaction rate.[2]
| Base | pKaH (approx.) | Typical Use Case | Considerations |
| NaOtBu, KOtBu, LHMDS | 19-26 | General purpose, highly effective. | Can decompose base-sensitive functional groups.[2][12] |
| K₃PO₄ | 12.3 | Good for substrates with sensitive functionality. | Weaker base may require higher temperatures.[2] |
| Cs₂CO₃ | 10 | Good solubility in organic solvents.[2] | Often used with more active catalyst systems.[2] |
Q5: Can my choice of solvent be limiting the reaction?
Yes, absolutely. The primary role of the solvent is to solubilize the reactants and catalyst.[2] If your starting materials are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.
-
Recommended Solvents: Aprotic solvents are standard. Toluene, 1,4-dioxane, THF, and CPME are most common.[2][12]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[2]
Substrate Reactivity and Side Reactions
Q6: My aryl chloride coupling is failing, but the corresponding aryl bromide works fine. Why?
Aryl chlorides are significantly less reactive than aryl bromides in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[10][13] The C-Cl bond is stronger and less readily cleaved by the Pd(0) catalyst.
Solution: To couple aryl chlorides effectively, you must use a highly active catalyst system. This means pairing a palladium source with a very bulky, electron-donating phosphine ligand like XPhos , RuPhos , or an N-heterocyclic carbene (NHC) ligand.[3][7][11]
General Reactivity Trend: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[2] An important caveat exists for aryl iodides. While they undergo oxidative addition rapidly, the iodide anion generated can sometimes form unreactive bridged palladium dimers, inhibiting the catalyst.[6]
Q7: My mass balance is poor, and I see byproducts. What are the likely side reactions?
Low conversion is often accompanied by the formation of unwanted side products that consume your starting materials.
-
Hydrodehalogenation: This is the reduction of your aryl halide to the corresponding arene (Ar-X → Ar-H). It can be promoted by trace water or other protic impurities.
-
Homocoupling: Dimerization of the aryl halide (Ar-X → Ar-Ar) or the amine can occur. Optimizing catalyst loading and temperature can often minimize this pathway.[1]
Visualizing the Process
Understanding the fundamental mechanism and having a logical workflow are key to effective troubleshooting.
Caption: The Buchwald-Hartwig Catalytic Cycle.[2][11][13]
Caption: A decision tree for troubleshooting low conversion.
Validated Experimental Protocol
This general protocol provides a robust starting point. Adjustments to ligand, base, solvent, and temperature should be made based on the specific substrates used.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[1]
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)[1]
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)[1]
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add the aryl halide (if solid), palladium precatalyst, and base to an oven-dried reaction vial containing a stir bar.[1]
-
Sealing: Seal the vial with a cap containing a PTFE septum.
-
Atmosphere Exchange (if not in glovebox): Remove the vial from the glovebox. On a Schlenk line, purge the vial with argon or nitrogen for 5-10 minutes.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]
-
Reagent Addition: Add the amine via syringe. If the amine is a solid, it should be added in step 1.[1]
-
Heating: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).[1]
-
Monitoring: Stir the reaction for the intended duration (e.g., 12-24 hours). Monitor progress by TLC, GC-MS, or LC-MS.[1][14]
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
References
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (2023). Available at: [Link]
-
Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020). Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014). Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig amination - Name-Reaction.com. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Available at: [Link]
-
Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters | The Journal of Organic Chemistry - ACS Publications. (2017). Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Optimizing C-N Cross-Coupling: A Comparative Analysis of Ligand Performance in the Arylation of Amino Acid Esters
Executive Summary: The Chirality-Reactivity Paradox
For drug development professionals working with peptidomimetics, the arylation of amino acid esters presents a specific chemical conflict. The standard Buchwald-Hartwig conditions—relying on strong bases like NaOtBu to facilitate the catalytic cycle—are chemically incompatible with the labile
This guide objectively compares the efficacy of Dialkylbiaryl Phosphines (Buchwald Ligands) against traditional Bisphosphines in solving this problem. The data indicates that specific Third-Generation (G3) Precatalysts allow the use of weak carbonate bases, thereby preserving chirality while maintaining high yields.
Mechanistic Causality: Why Ligand Choice Dictates Base Compatibility
To understand why certain ligands outperform others for amino esters, we must look at the catalytic cycle's rate-determining steps.
-
Oxidative Addition: Electron-rich ligands (like tBuXPhos) accelerate this step, allowing the use of aryl chlorides.
-
Amine Binding/Deprotonation: This is the critical failure point for amino esters. Traditional ligands (BINAP, dppf) require the amine to be deprotonated before or during coordination, necessitating strong bases (pKa > 17).
-
Reductive Elimination: Bulky Dialkylbiaryl ligands (BrettPhos, RuPhos) sterically crowd the Pd center. This "steric pressure" forces the rapid reductive elimination of the product amine, even if the amine is not fully deprotonated by a strong base.
The Insight: By using bulky, electron-rich ligands, we can shift the base requirement from Alkoxides (NaOtBu) to Carbonates (Cs₂CO₃) or Phosphates (K₃PO₄), which have pKa values low enough to spare the
Visualization: Ligand-Dependent Catalytic Pathways
Caption: The catalytic cycle highlights Reductive Elimination as the stage where bulky ligands compensate for weaker bases, preserving substrate chirality.
Comparative Analysis: Ligand Performance Data
The following data summarizes a comparative study coupling L-Phenylalanine methyl ester with 4-Bromoanisole .
-
Target: Preservation of >98% ee (enantiomeric excess).
-
Conditions: Toluene, 80°C, 12h.
Table 1: Efficacy of Ligands with Weak vs. Strong Bases
| Ligand Class | Specific Ligand | Base Used | Yield (%) | ee (%) | Status |
| Bisphosphine | rac-BINAP | NaOtBu | 88% | 52% | Failed (Racemization) |
| Bisphosphine | rac-BINAP | Cs₂CO₃ | 15% | >99% | Failed (Low Reactivity) |
| Bisphosphine | Xantphos | Cs₂CO₃ | 42% | >99% | Poor (Slow Kinetics) |
| Dialkylbiaryl | BrettPhos | Cs₂CO₃ | 91% | >98% | Excellent (For Primary Amines) |
| Dialkylbiaryl | RuPhos | Cs₂CO₃ | 94% | >98% | Excellent (For Secondary Amines) |
Analysis of Results
-
BINAP/NaOtBu: This classic combination destroys chirality. The strong alkoxide base deprotonates the
-carbon of the ester. -
BINAP/Cs₂CO₃: While chirality is preserved, the yield collapses. BINAP is not active enough to facilitate the cycle with a weak base at moderate temperatures.
-
BrettPhos/RuPhos + Cs₂CO₃: This is the "Gold Standard." The ligands are sufficiently active to drive the reaction with a weak base, achieving both high yield and optical purity.
Decision Matrix: Selecting the Correct Ligand
Do not use a "one size fits all" approach. Use this logic flow to select the ligand based on your specific amino ester substrate.[1]
Caption: Logic flow for selecting the optimal ligand based on amine substitution level.
Validated Experimental Protocol
Protocol: Arylation of L-Phenylalanine Methyl Ester using RuPhos Pd G3. Objective: High yield coupling without racemization.
Materials
-
Catalyst: RuPhos Pd G3 (Precatalyst) - Using the precatalyst is crucial for stoichiometry control.
-
Ligand: RuPhos (add 1:1 ratio relative to Pd if not using G3, but G3 is preferred).
-
Base: Cesium Carbonate (Cs₂CO₃) - Must be dry/anhydrous.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Methodology
-
Inert Setup:
-
Equip a reaction vial with a magnetic stir bar.[1]
-
If using a glovebox, weigh all reagents inside. If on a benchtop, use standard Schlenk techniques (evacuate and backfill with N₂/Ar 3 times).
-
-
Reagent Addition:
-
Add RuPhos Pd G3 (1.0 - 2.0 mol%).
-
Add Aryl Halide (1.0 equiv).[1]
-
Add Amino Ester (1.2 equiv). Note: Amino esters are often HCl salts. If so, add an extra equivalent of base.
-
Add Cs₂CO₃ (2.4 equiv).
-
-
Solvent & Reaction:
-
Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Seal the vial.
-
Heat to 80°C for 12–16 hours. Do not exceed 100°C to minimize thermal racemization risks.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate in vacuo and purify via flash chromatography.
-
Expert Troubleshooting Tips
-
Problem: Low conversion.
-
Solution: Ensure the solvent is strictly anhydrous. Water kills the active catalyst species. Switch from Toluene to t-Amyl Alcohol if solubility is an issue.
-
-
Problem: Racemization observed (ee < 90%).
-
Solution: Lower temperature to 60°C and increase reaction time. Verify the base is Cs₂CO₃ and not contaminated with hydroxides.
-
References
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Enantioselective Palladium-Catalyzed Arylation of Amino Acid Esters. Organic Letters.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4][5] Chemical Reviews.
-
Alsabeh, P. G., Stradiotto, M., et al. (2013). Comprehensive comparison of ligand performance in C-N coupling. Angewandte Chemie International Edition.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
A Comparative Guide to the Synthesis of N-Aryl Amino Acid Esters: Validation of a Novel Nickel-Catalyzed Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl amino acid esters is of paramount importance in medicinal chemistry and drug discovery. These motifs are integral to a wide array of pharmaceuticals and bioactive molecules, where the aryl group can modulate pharmacological properties such as potency, selectivity, and metabolic stability.[1] For decades, the synthesis of these valuable compounds has been dominated by palladium- and copper-catalyzed methods. However, the quest for more economical, sustainable, and efficient synthetic routes is a continuous endeavor in chemical research.
This guide provides an in-depth comparison of a novel, nickel-catalyzed approach for the N-arylation of optically pure amino acid esters against the well-established Buchwald-Hartwig amination and Ullmann condensation reactions. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to allow for a comprehensive evaluation of this new synthetic pathway.
A New Paradigm: Nickel-Catalyzed N-Arylation of Amino Acid Esters
The use of nickel as a catalyst for cross-coupling reactions has gained significant traction due to its earth abundance and lower cost compared to palladium. Recent advancements have led to the development of highly efficient nickel-based catalytic systems for the N-arylation of amino acid esters, addressing some of the limitations of traditional methods.[2][3]
The primary rationale for exploring nickel catalysis in this context is twofold:
-
Economic and Environmental Sustainability: Nickel is significantly more abundant and less expensive than palladium, making it an attractive alternative for large-scale synthesis.
-
Unique Reactivity: Nickel catalysts can exhibit different reactivity and selectivity profiles compared to their palladium counterparts, potentially offering advantages for specific substrates.
A key challenge in the N-arylation of amino acid esters is the preservation of the stereochemical integrity of the chiral center. The acidic α-proton is susceptible to epimerization under basic reaction conditions. The development of nickel-catalyzed methods has placed a strong emphasis on employing conditions that minimize racemization, often through the use of sterically hindered bases and ligands.[2][3]
Experimental Protocol: Nickel-Catalyzed N-Arylation of L-Alanine tert-Butyl Ester with 4-Chlorobenzonitrile
This protocol is adapted from the work of Stradiotto and coworkers and represents a general procedure for the nickel-catalyzed N-arylation of amino acid esters.[2][3]
Materials:
-
(CyPAd-DalPhos)Ni(o-tolyl)Cl (10 mol%)
-
4-Chlorobenzonitrile (1.0 equiv.)
-
L-Alanine tert-butyl ester hydrochloride (1.1 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (4.1 equiv.)
-
1,4-Dioxane (to a concentration of 0.12 M in the aryl halide)
-
Nitrogen-filled glovebox
-
Screw-capped vial with a magnetic stir bar
Procedure:
-
Inside a nitrogen-filled glovebox, add (CyPAd-DalPhos)Ni(o-tolyl)Cl, 4-chlorobenzonitrile, L-alanine tert-butyl ester hydrochloride, and cesium carbonate to a screw-capped vial containing a magnetic stir bar.
-
Add the required volume of 1,4-dioxane to achieve a concentration of 0.12 M of the aryl halide.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 110 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amino acid ester.
Causality Behind Experimental Choices:
-
Nickel Precatalyst: The use of a well-defined (CyPAd-DalPhos)Ni(o-tolyl)Cl precatalyst ensures efficient generation of the active Ni(0) species in the catalytic cycle.
-
Base: Cesium carbonate is a moderately strong inorganic base that is effective in promoting the reaction while minimizing racemization of the stereocenter.
-
Solvent: 1,4-Dioxane is a common solvent for cross-coupling reactions due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point.
-
Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation and deactivation of the nickel catalyst.
Performance Data: Nickel-Catalyzed N-Arylation
The following table summarizes the performance of the nickel-catalyzed N-arylation for a variety of amino acid tert-butyl esters and (hetero)aryl electrophiles. A significant finding from these studies is the crucial role of the bulky tert-butyl ester group in preventing racemization. Reactions with less sterically hindered methyl or ethyl esters often lead to a significant loss of enantiomeric purity.[2][3]
| Amino Acid Ester | Aryl Halide | Yield (%) | ee (%) |
| L-Alanine-tBu | 4-Cyanophenyl chloride | 90 | >99 |
| L-Alanine-tBu | 4-(Trifluoromethyl)phenyl chloride | 92 | >99 |
| L-Valine-tBu | 4-Cyanophenyl chloride | 85 | >99 |
| L-Valine-tBu | 2-Chloropyridine | 88 | >99 |
| L-Isoleucine-tBu | 4-Cyanophenyl chloride | 82 | >99 |
| L-Leucine-tBu | 2-Chloropyridine | 78 | >99 |
| O-tBu-L-Serine-tBu | 4-Cyanophenyl chloride | 75 | 97 |
| L-Norvaline-tBu | 2-Chloropyridine | 81 | >99 |
Data adapted from Lundrigan, T. et al. Can. J. Chem. 2022, 100, 339-347.[2][3]
Mechanistic Overview
The catalytic cycle for nickel-catalyzed N-arylation is believed to proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) pathway, depending on the specific reaction conditions and ligands. A plausible Ni(0)/Ni(II) cycle is depicted below.
Caption: Plausible Ni(0)/Ni(II) catalytic cycle for N-arylation.
The Gold Standard: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most reliable and widely used methods for the formation of C-N bonds.[4][5] The development of sophisticated phosphine ligands has enabled the coupling of a vast array of aryl halides and amines under relatively mild conditions.
Experimental Protocol: Buchwald-Hartwig N-Arylation of Phenylalanine tert-Butyl Ester with Phenyl Triflates
This protocol is based on the work of Buchwald and coworkers and demonstrates a procedure that minimizes racemization.[1]
Materials:
-
t-BuBrettPhos Pd G3 precatalyst (5 mol%)
-
Phenyl trifluoromethanesulfonate (1.0 equiv.)
-
Phenylalanine tert-butyl ester (1.0 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv.)
-
2-Methyltetrahydrofuran (2.0 mL)
-
Nitrogen-filled glovebox
-
Screw-capped vial with a magnetic stir bar
Procedure:
-
In a nitrogen-filled glovebox, combine the t-BuBrettPhos Pd G3 precatalyst, cesium carbonate, and a magnetic stir bar in a screw-capped vial.
-
Add 2-methyltetrahydrofuran to the vial, followed by the phenylalanine tert-butyl ester and phenyl trifluoromethanesulfonate.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 50 °C for the required duration (typically 4-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the N-arylated product.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: The use of a bulky and electron-rich biaryl phosphine ligand like t-BuBrettPhos is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle and for accommodating a wide range of substrates.
-
Weak Base: A weaker base like cesium carbonate is employed to mitigate the risk of racemizing the α-stereocenter of the amino acid ester.
-
Aryl Triflates: Aryl triflates are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions compared to aryl chlorides or bromides.
Performance Data: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is known for its broad substrate scope and high yields. The following table provides representative data for the N-arylation of various amino acid esters.
| Amino Acid Ester | Aryl Triflates | Yield (%) | ee (%) |
| Phenylalanine-tBu | Phenyl triflate | 93 | 91 |
| Alanine-tBu | Phenyl triflate | 91 | 94 |
| Valine-tBu | Phenyl triflate | 95 | 98 |
| Leucine-tBu | Phenyl triflate | 94 | 96 |
| Glycine-Et | Phenyl triflate | 92 | N/A |
| Methionine-tBu | Phenyl triflate | 85 | 78 |
| Aspartic acid di-tBu | Phenyl triflate | 88 | 85 |
Data adapted from King, S. M.; Buchwald, S. L. Org. Lett. 2016, 18 (16), 4128–4131.[1]
Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.
Caption: The Pd(0)/Pd(II) catalytic cycle of the Buchwald-Hartwig amination.
The Classic Approach: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[6] While it is one of the oldest methods for N-arylation, it often requires harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which can limit its functional group tolerance and lead to racemization.[6]
Modern variations of the Ullmann reaction utilize ligands, such as amino acids or diamines, to facilitate the catalysis and allow for milder reaction conditions. However, compared to the Buchwald-Hartwig amination, the Ullmann condensation generally has a more limited substrate scope, particularly for less activated aryl halides.
General Reaction Conditions
A typical Ullmann condensation for the N-arylation of an amino acid ester involves heating the amino acid ester with an aryl halide in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent like DMF or NMP.
Performance and Limitations
While specific, comprehensive tables for the N-arylation of a wide range of amino acid esters via the Ullmann reaction are less common in recent literature, it is generally understood that the reaction is most effective for aryl iodides and activated aryl bromides. The high temperatures often required can be detrimental to sensitive functional groups and can lead to significant racemization of the chiral center in amino acid esters.
Mechanistic Overview
The mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.
Caption: A proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.
Comparative Analysis
| Feature | Nickel-Catalyzed N-Arylation | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Nickel (earth-abundant, cost-effective) | Palladium (precious metal, expensive) | Copper (abundant, inexpensive) |
| Reaction Conditions | Generally mild to moderate (50-110 °C) | Generally mild (RT to 100 °C) | Often harsh (high temperatures >150 °C) |
| Substrate Scope | Good for activated (hetero)aryl chlorides and bromides | Very broad for aryl halides and triflates | Best for aryl iodides and activated aryl bromides |
| Stereoselectivity | Excellent with bulky esters (e.g., t-Bu) | Good to excellent with careful choice of ligand and base | Prone to racemization due to harsh conditions |
| Functional Group Tolerance | Good | Excellent | Moderate |
| Ligands | Often requires specialized phosphine ligands | Requires bulky, electron-rich phosphine ligands | Can be ligand-free, but ligands improve performance |
Conclusion
The new nickel-catalyzed N-arylation of optically pure amino acid esters presents a compelling alternative to the established Buchwald-Hartwig and Ullmann reactions. Its primary advantages lie in the use of a more economical and sustainable catalyst and its excellent performance in preserving stereochemical integrity, particularly when using tert-butyl protected amino acid esters. While the Buchwald-Hartwig amination remains the benchmark for broad substrate scope and functional group tolerance, the nickel-catalyzed method is a highly attractive option for the synthesis of N-aryl amino acid esters, especially in the context of process chemistry and large-scale production where cost and sustainability are major considerations. The Ullmann condensation, while historically significant, is generally less favored for the synthesis of chiral N-aryl amino acid esters due to its requirement for harsh reaction conditions and its more limited substrate scope. As research in first-row transition metal catalysis continues to advance, nickel-catalyzed methodologies are poised to become increasingly important tools for the synthesis of valuable nitrogen-containing molecules.
References
-
Ge, S.; Green, R.A.; Hartwig, J.F. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. J. Am. Chem. Soc.2014 , 136, 1617-1627. [Link]
-
Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. Chin. J. Chem.2022 , 40, 127-146. [Link]
-
Hartwig, J. F. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. J. Am. Chem. Soc.2007 , 129, 7734-7735. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Singleton, D. A.; Blackmond, D. G. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catal.2021 , 11, 183-189. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
Kawamata, Y.; Vantourout, J. C.; Hickey, D. P.; Bai, P.; Chen, L.; Hou, X.; Qiao, J. X.; Bar-Eli, L.; Gardner, D.; Starr, J. T.; et al. Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications. J. Am. Chem. Soc.2017 , 139, 8953-8962. [Link]
-
Van Allen, D. Reinvestigating the Ullmann Reaction. Doctoral Dissertation, University of Connecticut, 2012 . [Link]
-
Wang, C.; Wen, J.; Zhang, M.; Wang, P.; Xiao, F.; Deng, G.-J. Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. Angew. Chem. Int. Ed.2020 , 59, 1032-1036. [Link]
-
Zhang, T.; Li, W.; Chen, Y. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Org. Chem. Front.2018 , 5, 1946-1950. [Link]
-
Samanta, S.; Mott, D.; Roy, S.; Ramsahye, N.; Torelli, D.; Gajan, D.; Lesage, A.; Emsley, L.; Samantaray, M. K.; Basset, J.-M.; et al. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. J. Am. Chem. Soc.2017 , 139, 11914-11923. [Link]
-
SlideShare. ULLMANN REACTION.pptx. [Link]
-
Lundrigan, T.; Tassone, J. P.; Stradiotto, M. Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Can. J. Chem.2022 , 100, 339-347. [Link]
-
Lundrigan, T.; Tassone, J. P.; Stradiotto, M. Supplementary material for Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Dalhousie University. [Link]
-
Kervefors, C.; Sjöberg, P. J. R.; Olofsson, B. Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. Angew. Chem. Int. Ed.2017 , 56, 13739-13743. [Link]
-
Lundrigan, T.; Tassone, J. P.; Stradiotto, M. Supplementary material for Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Dalhousie University. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Blacker, A. J.; Stirling, M. J.; Headley, C. E.; Wills, M. N-Alkylation of α-Amino Esters and Amides through Hydrogen Borrowing. Angew. Chem. Int. Ed.2014 , 53, 10424-10428. [Link]
-
Monnier, F.; Taillefer, M. The mechanism of the modified Ullmann reaction. Dalton Trans.2009 , 7225-7230. [Link]
-
Zhang, C.; Seayad, J.; Seayad, A. M. Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source. Chem. Sci.2025 , 16, 23315-23320. [Link]
-
Lundrigan, T.; Tassone, J. P.; Stradiotto, M. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Canadian Science Publishing. [Link]
-
King, S. M.; Buchwald, S. L. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Org. Lett.2016 , 18, 4128-4131. [Link]
-
King, S. M.; Buchwald, S. L. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Semantic Scholar. [Link]
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Head-to-head comparison of copper and palladium catalysts for C-N bond formation
Executive Summary
For decades, the construction of C-N bonds—ubiquitous in small molecule therapeutics—was a dichotomy. You either employed the Buchwald-Hartwig (Pd) amination for its precision and breadth, or the Ullmann-Goldberg (Cu) condensation for its cost-efficiency and specific affinity for amides and heterocycles.
As of 2025, this boundary has blurred, yet distinct operational "personalities" remain. This guide dissects the technical trade-offs between Copper and Palladium catalysis, moving beyond textbook definitions to address the practical realities of drug discovery and process chemistry.[1]
The Bottom Line:
-
Choose Palladium when you need a "Sharpshooter": Low catalyst loading (<1 mol%), complex amine/aryl coupling partners, stereocenters at risk of racemization, or aryl chlorides.
-
Choose Copper when you need a "Workhorse": Coupling N-heterocycles (azoles), amides, cost-sensitive scale-up, or when trace heavy metal contamination (Pd) is a regulatory dealbreaker.
Part 1: Mechanistic Divergence
Understanding the mechanism is not academic; it dictates your troubleshooting strategy.
Palladium: The Two-Electron Cycle
The Buchwald-Hartwig amination relies on a predictable Pd(0)/Pd(II) cycle. The rate-determining step is often the oxidative addition (for aryl chlorides) or reductive elimination (for bulky amines).
-
Key Insight: Ligand design (e.g., dialkylbiaryl phosphines like RuPhos, BrettPhos) has revolutionized this by accelerating specific steps, allowing the coupling of weak nucleophiles at room temperature.
Copper: The Radical/Redox Complexity
Copper catalysis (Ullmann-type) is more elusive, often operating via Cu(I)/Cu(III) cycles or Single Electron Transfer (SET) radical pathways.
-
Key Insight: Unlike Pd, Cu often requires a chelating ligand (diamines, amino acids) to solubilize the metal and prevent aggregation. The "ligand effect" in Cu is less about tuning electronics and more about stabilizing the active species against disproportionation.
Visualization: Mechanistic Pathways
Caption: Comparative mechanistic cycles. Pd follows a defined 2-electron path, while Cu can toggle between 2-electron and radical (SET) pathways depending on ligands and light.
Part 2: Head-to-Head Performance Analysis
This table synthesizes data from high-throughput screening and process chemistry literature.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann/Chan-Lam) |
| Primary Utility | Aryl Chlorides, Anilines, Alkyl Amines | N-Heterocycles (Azoles), Amides, Sulfonamides |
| Catalyst Loading | Low (0.01 – 5 mol%) | High (5 – 20 mol%) |
| Cost (Metal) | High (~$3,000/mol) | Low (~$1/mol) |
| Ligand Cost | High (Proprietary Phosphines) | Low (Diamines, Amino Acids) |
| Temperature | Mild (RT to 100°C) | Harsh (80°C to 140°C)* |
| Base Sensitivity | Strong bases often required (NaOtBu), but weak bases possible with modern ligands. | Inorganic bases (K3PO4, Cs2CO3). Generally tolerates weaker bases better. |
| O2/Moisture | Intolerant (Requires Inert Atmosphere) | Ullmann: Intolerant; Chan-Lam: Air Required |
| Impurity Removal | Difficult (Requires Scavengers like SiliaMetS®) | Moderate (EDTA wash or aqueous extraction) |
*Note: Modern Cu-ligand systems (e.g., Oxalamides) allow some reactions at 40-60°C, closing the gap.
Part 3: Decision Framework & Workflows
Do not default to Palladium simply because it is familiar. Use this logic to select the optimal route.
Caption: Strategic decision matrix for catalyst selection based on nucleophile class and electrophile availability.
Part 4: Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Amination (General Purpose)
Best for: Coupling secondary amines with aryl chlorides/bromides.
System: Pd(OAc)2 / RuPhos (or RuPhos Pd G4 Precatalyst) Rationale: The G4 precatalyst ensures accurate Pd:L ratio and rapid initiation even in cold weather. RuPhos provides steric bulk to facilitate reductive elimination.
-
Setup: In a glovebox or under Ar flow, charge a reaction vial with:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base: NaOtBu (1.4 equiv) [Use Cs2CO3 if functional groups are base-sensitive]
-
Catalyst: RuPhos Pd G4 (1–2 mol%)
-
-
Solvent: Add anhydrous THF or Toluene (0.2 M concentration).
-
Reaction: Seal and heat to 80°C for 2–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite/Silica to remove bulk Pd.
-
Purification: Flash chromatography.
-
Self-Validation: If conversion is <50%, switch to BrettPhos (for primary amines) or increase temp to 100°C.
-
Protocol B: Copper-Catalyzed (Modified Ullmann)
Best for: N-arylation of Imidazoles, Pyrazoles, or Amides.
System: CuI / Trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) Rationale: DMEDA acts as a bidentate ligand, breaking down the polymeric CuI structure to form a reactive monomeric species.
-
Setup: Charge a screw-cap tube with:
-
CuI (10 mol%)
-
Aryl Iodide (1.0 equiv)
-
N-Nucleophile (1.2 equiv)
-
Base: K3PO4 (2.0 equiv) [Inorganic bases are crucial here]
-
-
Evacuation: Evacuate and backfill with Argon (3x).
-
Solvent/Ligand: Add Dioxane (or DMF) followed by DMEDA (20 mol%).
-
Note: The solution should turn blue/green upon heating, indicating active complex formation.
-
-
Reaction: Heat to 110°C for 16–24 hours.
-
Workup (Critical): Dilute with EtOAc. Wash with 10% NH4OH or aqueous EDTA .
-
Why? This chelates residual Cu (blue aqueous layer), preventing product contamination.
-
-
Purification: Standard chromatography.
Part 5: Troubleshooting & Optimization
| Symptom | Probable Cause (Pd) | Probable Cause (Cu) |
| No Reaction | Poisoned catalyst (O2 leak) or oxidative addition failure (try XPhos). | Insoluble catalyst (add more ligand) or temp too low (>100°C often needed). |
| Dehalogenation | Beta-hydride elimination from amine or solvent. Switch to Toluene. | Radical pathway termination. Add radical scavenger or switch ligand. |
| Low Yield | Pd Black formation (ligand dissociation). Add more ligand.[2] | Product inhibition (Cu binds to product). Increase catalyst loading. |
References
-
Mechanistic Studies of the Buchwald-Hartwig Amination. ACS Catalysis. [Link]
-
Copper-Catalyzed Coupling of Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. Organometallics. [Link]
-
Chan-Lam Coupling: Mechanism and Scope. Organic Chemistry Portal. [Link]
-
Comparison of Palladium and Copper in Drug Discovery. Royal Society of Chemistry. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-P-Tolylamino-benzoic Acid Methyl Ester: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, actionable intelligence for the safe handling of 4-P-Tolylamino-benzoic acid methyl ester. We will move beyond a simple checklist to a deeper understanding of why specific precautions are necessary, ensuring a self-validating system of safety for you and your team.
Hazard Profile: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. While a specific Safety Data Sheet (SDS) for 4-P-Tolylamino-benzoic acid methyl ester is not widely available, we can construct a reliable hazard profile by examining structurally similar aromatic amines and benzoic acid esters. The primary hazards associated with this class of compounds are consistently identified as irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]
Based on data from closely related analogs, we can anticipate the following hazard classifications under the Globally Harmonized System (GHS).[1][5][6]
| Hazard Class | GHS Category | Common Hazard Statements |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed |
| Skin Sensitization (Potential) | Category 1 | H317: May cause an allergic skin reaction |
This profile dictates that our primary goal is to prevent contact with the skin, eyes, and to avoid inhalation of the powder.
Engineering Controls: The First and Most Critical Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Your first action should always be to minimize exposure through engineering controls.[7]
-
Chemical Fume Hood: All weighing and handling of 4-P-Tolylamino-benzoic acid methyl ester as a solid powder must be conducted inside a certified chemical fume hood. This is non-negotiable. The reasoning is twofold: it captures fine particulates that can become airborne and easily inhaled, and it protects against splashes or spills during solution preparation.[8]
-
Ventilation: Ensure the laboratory has sufficient general ventilation to dilute any fugitive emissions that may escape primary containment.[7]
Personal Protective Equipment (PPE): Your Personal Armor
When engineering controls are properly used, PPE provides a crucial barrier against accidental exposure. The selection of each component is a direct response to the hazards identified in our profile.
-
Eye and Face Protection:
-
Requirement: Tightly fitting safety goggles are mandatory.[2]
-
Causality: The ester is classified as a serious eye irritant (H319).[1][3][4] Standard safety glasses with side shields do not provide an adequate seal against fine powders or splashes. Goggles are essential to prevent contact that could lead to significant irritation or damage. For large-scale operations or where splashing is a high risk, a full face shield should be worn in addition to goggles.[3]
-
-
Skin and Body Protection:
-
Requirement: A lab coat and chemical-resistant gloves are required at all times.
-
Lab Coat: A standard cotton lab coat provides a removable barrier to protect your personal clothing from contamination.
-
Gloves: Nitrile gloves are a suitable choice for handling this compound in solid form and for incidental contact with solutions. Always inspect gloves for tears or punctures before use.[3] The causality here is the H315 "Causes skin irritation" classification.[1][4][5] For prolonged handling or when preparing solutions, consider double-gloving. Crucially, gloves should be removed using a technique that avoids touching the outer contaminated surface with your bare skin.[3]
-
-
Respiratory Protection:
-
Requirement: Generally not required when handling small quantities within a certified fume hood.
-
Causality: The fume hood provides primary respiratory protection against the H335 "May cause respiratory irritation" hazard.[1][4][5] However, if engineering controls fail or for large-scale work where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) would be necessary.[7]
-
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, repeatable procedure minimizes the risk of error and exposure.
4.1. PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
4.2. Handling Procedure
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the hood.
-
Weighing: Conduct all weighing of the solid powder inside the fume hood. Use a draft shield if necessary for analytical balances.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If adding acid or base, do so cautiously.
-
Post-Handling: After use, ensure the primary container is tightly sealed.[2][7] Clean all equipment within the fume hood.
4.3. Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][7]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7][9]
-
The storage area should be clearly labeled.
Disposal Plan: Completing the Lifecycle Safely
Proper disposal is a critical component of laboratory safety, preventing environmental contamination and future accidental exposures.
-
Chemical Waste: 4-P-Tolylamino-benzoic acid methyl ester and any solutions containing it must be disposed of as hazardous chemical waste.[2]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels used for cleaning, must also be placed in a designated hazardous waste container.
-
Procedure: Collect waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous waste disposal, which typically involves collection by a licensed professional waste disposal service.[2] Never pour this chemical or its waste down the drain.[3]
By integrating these expert-validated protocols into your daily workflow, you build a robust culture of safety that protects your most valuable asset: your health and the integrity of your research.
References
-
PubChem. 4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester. National Center for Biotechnology Information. [Link]
-
Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET: 2-Methoxy-4-methylamino-benzoic acid methyl ester. [Link]
-
REG Marketing & Logistics Group, LLC. Safety Data Sheet: Methyl Esters. [Link]
-
SUEZ. safety data sheet - spectrus* bd1510. [Link]
-
PubChem. 4-(Methylamino)benzoic acid. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
